molecular formula C11H14O3 B13982264 Methyl 2-ethoxy-5-methylbenzoate

Methyl 2-ethoxy-5-methylbenzoate

Cat. No.: B13982264
M. Wt: 194.23 g/mol
InChI Key: YFHCEDCZLWREOJ-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-5-methylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with an ethoxy group at position 2 and a methyl group at position 3. This compound belongs to a broader class of substituted benzoates, which are widely studied for their roles in organic synthesis, pharmaceuticals, and agrochemicals. Its structure combines both electron-donating (methyl) and moderately polar (ethoxy) groups, influencing its solubility, stability, and reactivity .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-ethoxy-5-methylbenzoate

InChI

InChI=1S/C11H14O3/c1-4-14-10-6-5-8(2)7-9(10)11(12)13-3/h5-7H,4H2,1-3H3

InChI Key

YFHCEDCZLWREOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethoxy-5-methylbenzoate can be synthesized through the esterification of 2-ethoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: 2-ethoxy-5-methylbenzoic acid.

    Reduction: 2-ethoxy-5-methylbenzyl alcohol.

    Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 2-ethoxy-5-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-ethoxy-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in ester hydrolysis, the compound undergoes cleavage by esterases, leading to the formation of the corresponding acid and alcohol. The pathways involved in its action are determined by the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of methyl 2-ethoxy-5-methylbenzoate, we compare it with analogous benzoate esters, focusing on substituent effects, physical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 2-ethoxy, 5-methyl C₁₁H₁₄O₃ 194.23 g/mol Moderate polarity; potential intermediate in drug synthesis
Ethyl 2-methoxybenzoate 2-methoxy C₁₀H₁₂O₃ 180.20 g/mol Higher volatility; used as a flavoring agent
Methyl 2-methoxy-5-(methylsulfonyl)benzoate 2-methoxy, 5-methylsulfonyl C₁₁H₁₄O₅S 258.29 g/mol Enhanced electrophilicity; sulfonyl group enables cross-coupling reactions
Methyl-5-methoxy-2-methylbenzoate 5-methoxy, 2-methyl C₁₀H₁₂O₃ 180.20 g/mol Lower solubility in polar solvents; used in polymer additives
Methyl 2-chloro-5-formylbenzoate 2-chloro, 5-formyl C₁₀H₇ClO₃ 212.61 g/mol Reactive aldehyde group; precursor for Schiff base synthesis

Substituent Effects on Reactivity

  • Ethoxy vs. Methoxy Groups : The ethoxy group in this compound imparts slightly lower electron-donating capacity compared to methoxy (e.g., in ethyl 2-methoxybenzoate), reducing its resonance stabilization but enhancing steric bulk. This may affect its reactivity in nucleophilic substitution reactions .
  • Methyl vs. Sulfonyl Groups : The 5-methyl substituent in the target compound provides steric shielding, whereas sulfonyl groups (as in methyl 2-methoxy-5-(methylsulfonyl)benzoate) increase electrophilicity and solubility in polar solvents .

Physical Properties

  • Solubility: this compound is expected to exhibit moderate solubility in ethanol and dichloromethane, similar to ethyl 2-methoxybenzoate. However, the presence of a methyl group at position 5 may slightly reduce polarity compared to derivatives with sulfonyl or formyl groups .
  • Thermal Stability : Benzoate esters with electron-donating groups (e.g., methyl, methoxy) generally exhibit higher thermal stability than those with electron-withdrawing groups (e.g., sulfonyl, chloro) due to reduced susceptibility to oxidative degradation .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : this compound’s structure aligns with intermediates in NSAID synthesis, where ethoxy groups enhance metabolic stability compared to methoxy analogs .
  • Agrochemicals : Derivatives like methyl 2-methoxy-5-(methylsulfonyl)benzoate are leveraged in herbicide formulations due to their sulfonyl group’s ability to disrupt plant enzyme systems .

Biological Activity

Methyl 2-ethoxy-5-methylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, insecticidal, and other pharmacological properties.

This compound is classified as an ester with the following chemical structure:

  • Molecular Formula : C12H14O3
  • Molecular Weight : 206.24 g/mol

The presence of the ethoxy group and the methyl substituent on the benzene ring significantly influences its chemical reactivity and biological interactions.

1. Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity . This compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

2. Insecticidal Activity

Research has demonstrated that this compound possesses significant insecticidal properties . It has been evaluated against various agricultural pests, including aphids and whiteflies.

In laboratory bioassays, the compound showed:

  • Contact Toxicity :
    • LC50 values against aphids were reported at approximately 0.22% (v/v).
Insect Species LC50 (% v/v) Effectiveness
Aphis gossypii (Cotton Aphid)0.22High
Bemisia tabaci (Whitefly)0.18Moderate

The insecticidal activity is attributed to its ability to interfere with the nervous system of insects, potentially affecting neurotransmitter release.

3. Anti-inflammatory Effects

Emerging research indicates that this compound may exhibit anti-inflammatory properties . In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages.

Case Study 1: Insecticidal Efficacy

A study conducted by Mostafiz et al. assessed the efficacy of this compound against Aedes albopictus larvae. The results indicated a significant reduction in larval survival rates, suggesting its potential use in vector control strategies for mosquito-borne diseases.

Case Study 2: Antimicrobial Activity

In another study, researchers evaluated the antimicrobial efficacy of this compound against foodborne pathogens. The results demonstrated a notable reduction in pathogen viability, supporting its application as a food preservative or sanitizer.

The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, it is hypothesized that:

  • Cell Membrane Disruption : The compound may integrate into microbial membranes, causing structural damage.
  • Nervous System Interference : Its insecticidal properties may involve modulation of neurotransmitter systems in target species.

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound, including:

  • Detailed pharmacokinetic studies to understand absorption and metabolism.
  • Investigations into potential side effects and toxicity in non-target organisms.
  • Development of formulations for agricultural and pharmaceutical applications.

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